An In-Depth Technical Guide to the Synthesis of 5-Hydroxy Dicamba
An In-Depth Technical Guide to the Synthesis of 5-Hydroxy Dicamba
Disclaimer: The requested synthesis pathway for "Dicamba-5-hydroxypentanoic acid" does not correspond to a known compound in the scientific literature. It is highly probable that this name is a misnomer for 5-hydroxy Dicamba (B1670444) , a significant metabolite of the herbicide Dicamba. This guide will, therefore, focus on the synthesis and biosynthesis of 5-hydroxy Dicamba (chemical name: 5-hydroxy-3,6-dichloro-2-methoxybenzoic acid).
This technical guide provides a comprehensive overview of both a plausible chemical synthesis route and the established biosynthetic pathway of 5-hydroxy Dicamba. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.
Proposed Chemical Synthesis Pathway of 5-Hydroxy Dicamba
A crucial step in this proposed pathway is the introduction of a hydroxyl group at the 5-position. This can be achieved through nitration of an intermediate, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to a hydroxyl group via a diazonium salt.
Below is a visualization of the proposed chemical synthesis pathway:
Biosynthetic Pathway of 5-Hydroxy Dicamba
In biological systems, such as plants and soil microorganisms, 5-hydroxy Dicamba is a primary metabolite of Dicamba.[1] The formation of 5-hydroxy Dicamba is a detoxification process initiated by the hydroxylation of the parent herbicide. This reaction is primarily catalyzed by cytochrome P450 monooxygenases. Following hydroxylation, the resulting 5-hydroxy Dicamba can be further metabolized through conjugation with sugars, such as glucose, to form glucosides.[2][3] This glucosylation step increases the water solubility of the metabolite, facilitating its sequestration within the plant cell's vacuole.
The biosynthetic pathway is a key consideration for understanding the environmental fate and metabolic resistance mechanisms to Dicamba.
Below is a diagram illustrating the biosynthetic pathway:
Quantitative Data Summary
The following table summarizes quantitative data related to the synthesis of Dicamba, the parent compound of 5-hydroxy Dicamba. This data is provided as a reference due to the absence of specific quantitative information for the synthesis of 5-hydroxy Dicamba in the available literature.
| Parameter | Value | Compound | Reference |
| Purity of Dicamba | >98.5% | Dicamba | [4] |
| Overall Yield of Dicamba Ester | 97 mole % | Dicamba Ester | [4] |
| Purity of Dicamba (crystallized) | 99.6% | Dicamba | [4] |
| Molar ratio of 2,5-dichloroaniline (B50420) to nitrosylsulfuric acid | 1:1 to 1:1.5 | Dicamba Synthesis Intermediate | [4] |
| Hydrolysis Temperature for Dicamba Ester | 50 to 130 °C | Dicamba Synthesis | [4] |
| CO2 Pressure for Carboxylation | 4-6 MPa | Dicamba Synthesis Intermediate | [5] |
| Carboxylation Temperature | 100-160 °C | Dicamba Synthesis Intermediate | [5] |
Experimental Protocols
As a direct experimental protocol for the chemical synthesis of 5-hydroxy Dicamba is not available, this section provides a representative protocol for the synthesis of the parent compound, Dicamba, adapted from patented industrial processes.[4][5] This protocol can serve as a foundational methodology for developing a synthesis route for 5-hydroxy Dicamba.
Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) from 2,5-dichlorophenol
Step 1: Preparation of Potassium 2,5-dichlorophenolate [5]
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To a 500ml reaction flask, add 300g of anhydrous toluene (B28343) and 65g of 2,5-dichlorophenol.
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Under stirring at room temperature, add 21.2g of potassium hydroxide (B78521) (KOH).
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Continue the reaction for 1-2 hours.
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Remove the water formed during the reaction to obtain a toluene solution of potassium 2,5-dichlorophenolate.
Step 2: Carboxylation to 3,6-dichlorosalicylic acid [5]
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Transfer the toluene solution of potassium 2,5-dichlorophenolate to a 500ml autoclave.
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Add 96g of powdered anhydrous potassium carbonate, 3g of butanol, and 3g of triethylamine (B128534) as catalysts.
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Introduce carbon dioxide (CO2) into the autoclave and begin heating and stirring.
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Maintain the reaction temperature at 130°C and the CO2 pressure at 5.0 MPa.
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Continuously supply CO2 to maintain the pressure as the reaction proceeds.
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After the reaction is complete, cool the autoclave and release the pressure.
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The resulting product is 3,6-dichlorosalicylic acid.
Step 3: O-methylation to 3,6-dichloro-2-methoxybenzoic acid (Dicamba) [5]
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In a suitable reactor under alkaline conditions, dissolve the 3,6-dichlorosalicylic acid obtained in the previous step.
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React the solution with chloromethane (B1201357) at a temperature of 70-100°C in the presence of a suitable catalyst.
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After the reaction, perform saponification followed by acidification to obtain 3,6-dichloro-2-methoxybenzoic acid (Dicamba).
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The crude product can be further purified by crystallization.[4]
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of Dicamba.
References
- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba" by Holly Wallace [scholarworks.uark.edu]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 5. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
